molecular formula C13H18ClNO2 B2888630 9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride CAS No. 1347648-53-6

9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride

Cat. No.: B2888630
CAS No.: 1347648-53-6
M. Wt: 255.74
InChI Key: URCQCZZTMFMYEE-UHFFFAOYSA-N
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Description

9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride is the dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a pivotal role in the regulation of many aspects of behavior, including control of movement, mood, and reward.

Mode of Action

This compound acts as a dopamine receptor antagonist . Antagonists bind to receptors but do not activate them. This action blocks the binding of agonists, substances that can activate the receptors. By inhibiting the action of dopamine, this compound can modulate the neurotransmission of dopamine, thereby affecting the functions that dopamine receptors control.

Biochemical Pathways

The antagonistic action on dopamine receptors affects various biochemical pathways. These include pathways related to neurotransmission, Alzheimer’s, depression, Huntington’s, Parkinson’s, schizophrenia, stress and anxiety, addiction, and pain and inflammation . The downstream effects of these pathways can lead to changes in mood, behavior, and physiological responses.

Properties

IUPAC Name

9-methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-15-9-4-5-13-11(7-9)10-3-2-6-14-12(10)8-16-13;/h4-5,7,10,12,14H,2-3,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCQCZZTMFMYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC3C2CCCN3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347648-53-6
Record name 13-methoxy-9-oxa-6-azatricyclo[8.4.0.0,2,7]tetradeca-1(14),10,12-triene hydrochloride
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